N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring, a thiophene moiety, and a tetrahydrobenzoisoxazole carboxamide backbone. The tetrahydrobenzoisoxazole group adds rigidity and may enhance metabolic stability. Safety guidelines highlight its sensitivity to heat and ignition sources (P210), necessitating careful handling .
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-17(16-13-4-1-2-5-15(13)23-20-16)18-10-14(12-6-9-24-11-12)21-8-3-7-19-21/h3,6-9,11,14H,1-2,4-5,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVGEILMMRIUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.
Structural Characteristics
The compound features a unique combination of heterocyclic structures, including:
- Pyrazole : Known for its diverse biological activities.
- Thiophene : Contributes to the electronic properties and enhances biological interactions.
- Isoxazole : A five-membered ring that often exhibits pharmacological activity.
The structural formula can be summarized as follows:
| Component | Structure |
|---|---|
| Pyrazole | Pyrazole |
| Thiophene | Thiophene |
| Isoxazole | Isoxazole |
Synthesis Methods
The synthesis of this compound can be achieved through various methods. These typically involve multi-component reactions that allow for the efficient construction of the heterocyclic framework. For example:
- Reaction of pyrazole derivatives with thiophene and isoxazole precursors .
- Use of coupling agents to facilitate the formation of the carboxamide group .
Biological Activity
Research has demonstrated that compounds with similar structures exhibit a range of biological activities. Key findings include:
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicate that these compounds can inhibit bacterial growth effectively at concentrations ranging from 31 to 250 µg/mL .
Anticancer Properties
The pyrazole moiety is recognized for its anticancer potential. Research indicates that derivatives can act on various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory and Analgesic Activities
Compounds containing pyrazole and isoxazole rings have been associated with anti-inflammatory effects. They may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation .
Case Studies
- Study on Antimicrobial Activity : In a recent study, synthesized pyrazole derivatives were screened against Gram-positive and Gram-negative bacteria. The results showed that several derivatives exhibited strong antibacterial activity comparable to standard antibiotics .
- Anticancer Efficacy : A molecular docking study indicated that certain derivatives bind effectively to targets involved in cancer progression, suggesting their potential as chemotherapeutic agents .
Scientific Research Applications
Research has indicated that compounds similar to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide exhibit a range of biological activities:
- Anticancer Activity : Several studies have highlighted the anticancer potential of isoxazole derivatives. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : Isoxazole derivatives have demonstrated antibacterial activity against pathogens such as E. coli and S. aureus. The presence of thiophene and pyrazole rings may enhance their interaction with bacterial targets .
- Antiparasitic Effects : Compounds in this class have been explored for their ability to control parasitic infections in agriculture and veterinary medicine .
Case Study 1: Anticancer Activity
A study evaluated a series of isoxazole derivatives for their antiproliferative effects on human cancer cell lines. Among these derivatives, certain compounds exhibited IC50 values in the low micromolar range against leukemia cells (K562), indicating potent anticancer properties .
Case Study 2: Antimicrobial Efficacy
Research on substituted isoxazoles showed significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. The presence of specific substituents on the thiophene ring enhanced the antimicrobial efficacy compared to unsubstituted analogs .
Potential Applications
The diverse biological activities exhibited by this compound suggest several potential applications:
| Application Area | Description |
|---|---|
| Pharmaceuticals | Development of new anticancer drugs targeting specific pathways in tumor cells. |
| Agricultural Chemistry | Formulation of novel pesticides or antiparasitic agents for crop protection. |
| Antimicrobial Agents | Creation of new antibiotics to combat resistant bacterial strains. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analog: N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide
This compound, synthesized via an SNAr mechanism between 4-bromo-N-(1H-pyrazol-1-yl)aniline and 4-vinylpyridine , shares a pyrazole moiety with the target compound but differs in other critical regions:
Key Observations:
Heterocyclic Diversity : The target compound’s thiophene and tetrahydrobenzoisoxazole groups contrast with the analog’s pyridine and sulfamide. Thiophene’s sulfur atom may enhance lipophilicity, while pyridine’s nitrogen could improve solubility .
Research Implications and Limitations
- Structural Analysis : Tools like SHELX (used for crystallographic refinement ) may resolve the target compound’s 3D structure, aiding in docking studies against biological targets.
- Safety Considerations : The target compound’s thermal sensitivity (P210 ) contrasts with typical handling protocols for sulfamide analogs, which may require additional precautions against moisture or oxidation.
- Knowledge Gaps: Limited data on the target compound’s synthesis, bioactivity, or pharmacokinetics necessitate further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
